molecular formula C21H33NOSn B3271436 8-[(Tributylstannyl)oxy]quinoline CAS No. 5488-45-9

8-[(Tributylstannyl)oxy]quinoline

Cat. No.: B3271436
CAS No.: 5488-45-9
M. Wt: 434.2 g/mol
InChI Key: DJKDNXSBSRRGIU-UHFFFAOYSA-M
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Description

8-[(Tributylstannyl)oxy]quinoline is a chemical compound with the molecular formula C21H33NOSn. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 8-[(Tributylstannyl)oxy]quinoline typically involves the reaction of quinoline with tributylstannyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

8-[(Tributylstannyl)oxy]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into other stannylated quinoline derivatives.

    Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-[(Tributylstannyl)oxy]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(Tributylstannyl)oxy]quinoline involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar compounds to 8-[(Tributylstannyl)oxy]quinoline include other stannylated quinoline derivatives such as tributyl(8-quinolyloxy)stannane and stannane, (8-quinolinolato)tributyl-. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific stannylation pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tributyl(quinolin-8-yloxy)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO.3C4H9.Sn/c11-8-5-1-3-7-4-2-6-10-9(7)8;3*1-3-4-2;/h1-6,11H;3*1,3-4H2,2H3;/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKDNXSBSRRGIU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NOSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203370
Record name Stannane, (8-quinolinolato)tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5488-45-9
Record name 8-[(Tributylstannyl)oxy]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5488-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, (8-quinolinolato)tributyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005488459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 8-[(tributylstannyl)oxy]-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164912
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Record name Stannane, (8-quinolinolato)tributyl-
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URL https://comptox.epa.gov/dashboard/DTXSID80203370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[(tributylstannyl)oxy]quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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